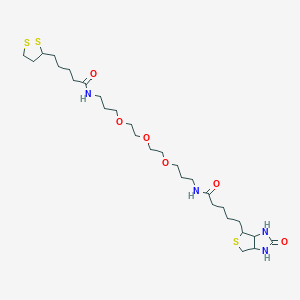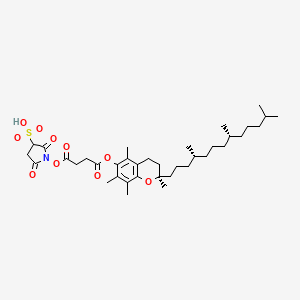
(+)-Alpha-tocopherol sulfo-nhs succinate
Übersicht
Beschreibung
“(+)-Alpha-tocopherol sulfo-nhs succinate” is a compound with a molecular weight of 707.93 . It is a white solid used as a reagent for preparing active esters in peptide synthesis .
Synthesis Analysis
NHS esters, such as “this compound”, are the most important activated esters used in many different bioconjugation techniques . They are sensitive to air moisture and water traces in solvents . Sulfo-NHS esters are identical to NHS esters except that they contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring . This charged group has no effect on the reaction chemistry, but it does tend to increase the water-solubility of crosslinkers containing them .Molecular Structure Analysis
The IUPAC name of “this compound” is 2,5-dioxo-1- { [4-oxo-4- ( { (2R)-2,5,7,8-tetramethyl-2- [ (4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl}oxy)butanoyl]oxy}-3-pyrrolidinesulfonic acid .Chemical Reactions Analysis
NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a melting point of over 250°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Formulations
Lyophilised Liposome-Based Formulations
(+)-Alpha-tocopherol succinate (alpha-TOS) has been developed into a stable lyophilised liposome-based formulation, demonstrating potential for clinical medicine applications due to its selective toxicity to cancer cells and anticancer activity. This formulation preserves the size distribution, lipid, and alpha-TOS contents during storage, indicating good physical and chemical stability suitable for medical applications (Koudelka et al., 2010).
Selective Cancer Cell Killing
Alpha-TOS has been found to selectively kill cancer cells while being non-toxic to normal cells. This property suggests its potential for cancer therapy and prevention without significant side effects, highlighting its specificity towards malignant or transformed phenotypes across various cancer cell lines (Neuzil et al., 2001).
Biochemical Applications
Quantification of NHS and Sulfo-NHS
A novel hydrophilic interaction chromatography (HILIC) method has been developed for the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS), crucial for identifying reagent impurities or degradation in NHS esters used across various bioconjugation techniques. This method achieves a detection limit suitable for most applications, demonstrating the importance of NHS esters in biochemical research (Klykov & Weller, 2015).
Mechanisms of Action in Cancer Therapy
Mitochondrial Role in Apoptosis
Research indicates that alpha-TOS induces apoptosis in cancer cells by destabilizing mitochondrial structures, leading to the generation of free radicals, activation of caspases, and relocalization of critical apoptotic factors. This mitochondrial-centric mechanism of action underscores the potential of alpha-TOS as an anticancer agent, advocating further studies to assess its utility in cancer therapeutics (Weber et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of (+)-Alpha-tocopherol sulfo-nhs succinate are primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .
Mode of Action
The compound interacts with its targets through a process known as bioconjugation . This involves the conversion of carboxyl groups to amine-reactive NHS esters . The compound, being a sulfo-NHS ester, reacts with primary amines to form amide crosslinks . This reaction is facilitated by a carbodiimide such as EDC .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the protein labeling and crosslinking pathway . The compound is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Pharmacokinetics
The ADME properties of this compound are influenced by its chemical structure. Both NHS and Sulfo-NHS are soluble in aqueous and organic solvents . Activation with NHS, however, decreases water-solubility of the modified carboxylate molecule, while activation with Sulfo-NHS preserves or increases water-solubility of the modified molecule, by virtue of the charged sulfonate group . This impacts the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of amide crosslinks . These crosslinks are formed when the compound, as an NHS ester, reacts with primary amines . This reaction results in the modification of the target molecules, enabling their use in various applications such as protein labeling and crosslinking .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the pH and water content of the reaction solution . NHS esters have a half-life of 4-5 hours at pH 7, 1 hour at pH 8 and only 10 minutes at pH 8.6 . Therefore, the pH of the reaction environment plays a crucial role in the stability and efficacy of the compound. Additionally, the compound is sensitive to air moisture and water traces in solvents .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(+)-Alpha-tocopherol sulfo-nhs succinate plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds between carboxylate groups and primary amines. This compound interacts with various enzymes, proteins, and other biomolecules, including lysine residues on proteins, to form covalent bonds. The sulfo-nhs group enhances the water solubility of the compound, allowing it to react efficiently in aqueous environments. The interaction between this compound and biomolecules is highly specific and occurs under mild conditions, making it suitable for a wide range of biochemical applications .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with specific proteins. This modification can alter the function of the target proteins, leading to changes in cellular activities. For example, the compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism. Additionally, this compound can impact cell signaling by modifying receptors or signaling molecules, leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines on biomolecules. This reaction is facilitated by the sulfo-nhs group, which activates the carboxylate group for nucleophilic attack by the amine. The resulting amide bond is highly stable and resistant to hydrolysis, ensuring the long-term modification of the target biomolecule. This mechanism allows this compound to modify proteins, enzymes, and other biomolecules, leading to changes in their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture. This hydrolysis can lead to a decrease in its reactivity and effectiveness in biochemical applications. Long-term studies have shown that the compound can maintain its activity for several months when stored properly. Its effects on cellular function may diminish over time due to degradation and loss of reactivity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity or adverse effects. At high doses, it may lead to toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become more pronounced. Therefore, careful dosage optimization is essential to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways by modifying enzymes and other biomolecules. The compound can interact with enzymes involved in lipid metabolism, protein synthesis, and other metabolic processes. By forming covalent bonds with these enzymes, this compound can alter their activity and influence metabolic flux. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The sulfo-nhs group enhances the compound’s water solubility, allowing it to diffuse easily through aqueous environments. Additionally, the compound can bind to specific transporters or proteins that facilitate its movement within cells. This distribution is crucial for the compound’s ability to modify target biomolecules in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or other organelles where it can modify target proteins. This subcellular localization is essential for the compound’s ability to exert its effects on specific cellular processes .
Eigenschaften
IUPAC Name |
2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSJITXQYOLGG-BARWUUTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


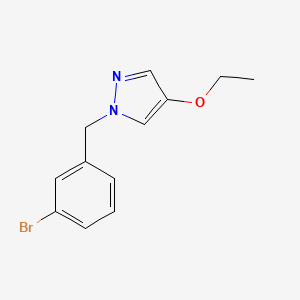
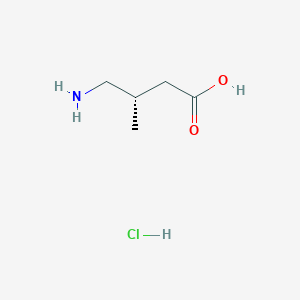


![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)
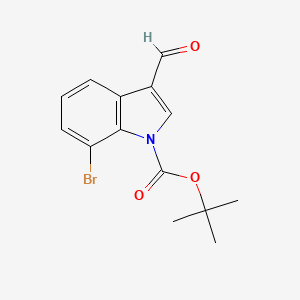

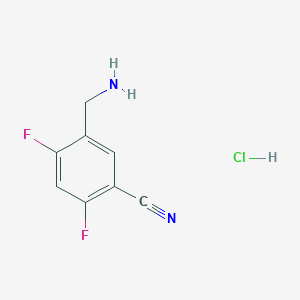
![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)


![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
